molecular formula C15H18O3 B12720844 Isocannabispiran CAS No. 72468-78-1

Isocannabispiran

Cat. No.: B12720844
CAS No.: 72468-78-1
M. Wt: 246.30 g/mol
InChI Key: ZKJMXTKGSQHXEC-UHFFFAOYSA-N
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Description

Isocannabispiran (5′-hydroxy-7′-methoxy-spiro-(cyclohexane-1,1′-indan)-4-one) is a noncannabinoid phenol isolated from cannabis varieties, including a Panamanian strain, through repeated chromatography . Its structure features a spirocyclic framework connecting a cyclohexane ring to an indan moiety, with hydroxyl and methoxy groups at positions 5′ and 7′, respectively, and a ketone at position 4. First chemically characterized via spectroscopic methods and direct comparison to cannabispiran (126), this compound belongs to a broader class of spiro-indan derivatives, which exhibit structural diversity due to variations in substituent groups and oxidation states .

Properties

CAS No.

72468-78-1

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

6-hydroxy-4-methoxyspiro[1,2-dihydroindene-3,4'-cyclohexane]-1'-one

InChI

InChI=1S/C15H18O3/c1-18-13-9-12(17)8-10-2-5-15(14(10)13)6-3-11(16)4-7-15/h8-9,17H,2-7H2,1H3

InChI Key

ZKJMXTKGSQHXEC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1C3(CCC(=O)CC3)CC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isocannabispiran involves repeated chromatography of an acidic fraction of the Panamanian variant of Cannabis sativa L. The process includes the use of various solvents and chromatographic techniques to isolate and purify the compound .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on laboratory-scale extraction and purification processes .

Chemical Reactions Analysis

Types of Reactions

Isocannabispiran undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while reduction may produce various reduced forms of the compound .

Mechanism of Action

The mechanism of action of isocannabispiran involves its interaction with various molecular targets and pathways. It is believed to exert its effects through binding to specific receptors and modulating the activity of certain enzymes and signaling pathways . detailed studies on its exact mechanism of action are still ongoing.

Comparison with Similar Compounds

Structural Comparison with Analogous Spiro-Indan Compounds

Isocannabispiran shares structural homology with several spirocyclic compounds isolated from cannabis. Key analogues include:

Table 1: Structural and Isolation Features of this compound and Analogues

Compound Name Substituents/Functional Groups Source Isolation Method Key References
This compound (135) 5′-OH, 7′-OCH₃, 4-keto Panamanian cannabis Repeated chromatography
Cannabispiran (126) Undisclosed substituents (presumed structural isomer) Cannabis Chromatography
Cannabispirol (130) Hydroxyl group (β-configuration) Japanese cannabis, South African cannabis Polyamide/silica gel chromatography
Acetyl cannabispirol (131) Acetylated derivative of 130 Japanese cannabis Silica gel chromatography
5,7-Dihydroxyindan-spiro-cyclohexane (134) 5-OH, 7-OH Saudi hashish Flash/silica gel chromatography
7-O-Methyl-cannabispirone (136) Methyl ether substituent High-potency cannabis Normal phase + C18-HPLC
α-Cannabispiranol (138) Hydroxyl group (α-configuration) Decarboxylated hemp C18/silica gel chromatography
Cannabispirketal (139) Ketal functionality C. sativa leaves Ethanol extraction + NMR characterization
Prenylspirodienone (141) Prenyl group, dienone system C. sativa Chromatography + NMR/ESI-MS

Key Structural Differences:

  • Substituent Positions : this compound’s 5′-OH and 7′-OCH₃ differ from cannabispiran (126), though exact differences remain undisclosed . Compounds 132–134 vary in hydroxyl/methoxy arrangements (e.g., 5-hydroxy-7-methoxy vs. 7-hydroxy-5-methoxy) .
  • Functional Groups: The 4-keto group in this compound contrasts with reduced or acetylated derivatives (e.g., α-cannabispiranol (138) lacks the ketone) .
  • Modifications : Glycoside 140 introduces a sugar moiety, altering solubility and bioavailability compared to this compound .

Functional Implications:

  • Solubility : Acetylated (131) or glycosylated (140) derivatives exhibit enhanced lipophilicity or hydrophilicity, respectively, compared to this compound.
  • Bioactivity: Limited data exist, but structural variations likely influence receptor interactions.

Spectral Characterization:

  • This compound’s structure was confirmed via ¹H NMR, 13C NMR, and HMBC, highlighting spin-spin coupling between the cyclohexane and indan rings .
  • Compounds 139–141 were characterized using 2D NMR (COSY, HSQC) and HR-ESIMS, resolving complex substituent arrangements .

Isolation Trends:

  • Polar solvents (e.g., ethanol, methanol) and C18/silica gel chromatography are standard for isolating spiro-indans due to their moderate polarity .

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